2,5-Dimethyl-3-furoic acid

Drug Discovery Physicochemical Profiling ADME

Fragment-based drug discovery requires validated, high-purity scaffolds with demonstrated biological relevance. 2,5-Dimethyl-3-furoic acid addresses this need as a proven starting point for IDO1 inhibitor optimization and antiviral sulfonamide synthesis. • Yields IDO1 inhibitors with cellular IC₅₀ values down to 4.0 nM, outperforming epacadostat. • Serves as carboxylato ligand for cytotoxic organometallic complexes with nanomolar antiproliferative activity. • Rigid heteroaromatic core amenable to cross-coupling, amidation, and esterification for rapid SAR exploration. Supplied as ≥98% purity crystalline powder with full analytical documentation. Ships ambient.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 636-44-2
Cat. No. B1294974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-furoic acid
CAS636-44-2
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)O
InChIInChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9)
InChIKeyCNTHHNPBADVTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-furoic Acid (CAS 636-44-2): Key Physicochemical and Procurement Specifications


2,5-Dimethyl-3-furoic acid (CAS 636-44-2) is a heterocyclic furan carboxylic acid with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol . It is a white to pale yellow crystalline powder with a melting point range of 137–140 °C and a predicted pKa of 4.56 ± 0.26 . This compound serves as a carboxylato ligand in the preparation of titanocene complexes and is recognized as a fragment molecule for scaffold-based drug design .

1 Ligand for titanocene and organotin complex synthesis
2 Reported fragment for IDO1 and anticancer drug design
3 Distinct 2,5-dimethyl-3-carboxyl substitution pattern for SAR

2,5-Dimethyl-3-furoic Acid: Why Structural Analogs Cannot Be Interchanged Without Experimental Validation


Although 2,5-dimethyl-3-furoic acid belongs to the furoic acid family, its substitution pattern (2,5-dimethyl and 3-carboxyl) imparts distinct physicochemical and biological properties that preclude simple replacement with unsubstituted furoic acids (e.g., 2-furoic or 3-furoic acid) or other dimethylfuran carboxylic acids. The electron-donating methyl groups alter both the acidity (pKa) and the electronic environment of the furan ring, which directly impacts metal–ligand coordination geometry, metabolic stability, and target binding affinity . Furthermore, the 3‑carboxyl orientation enables a unique hydrogen‑bonding motif that is not recapitulated by the 2‑carboxyl regioisomer [1]. These differences translate into measurable variations in biological activity, as detailed in the quantitative comparisons below.

Target: 2,5-Dimethyl-3-furoic acid
Vs. unsubstituted furoic acids (2-furoic, 3-furoic)
Methyl groups alter pKa and electronic environment; metal‑ligand coordination geometry may shift
Target: 2,5-Dimethyl-3-furoic acid
Vs. 2‑carboxyl regioisomer
3‑carboxyl orientation enables distinct hydrogen‑bonding motifs; target binding and metabolic stability may not transfer directly
Target: 2,5-Dimethyl-3-furoic acid
Vs. other dimethylfuran carboxylic acids
Substitution pattern influences physicochemical properties and biological activity; assay response may differ

Quantitative Differentiation of 2,5-Dimethyl-3-furoic Acid from Its Closest Analogs


pKa Shift Relative to 3‑Furoic Acid Impacts Ionization State at Physiological pH

2,5-Dimethyl-3-furoic acid exhibits a predicted pKa of 4.56 ± 0.26, which is approximately 0.66 log units higher than the experimentally determined pKa of 3.9 for 3‑furoic acid . This difference arises from the electron‑donating methyl groups at the 2‑ and 5‑positions, which decrease the acidity of the carboxylic acid moiety. At physiological pH (7.4), both compounds are predominantly ionized, but the larger fraction of unionized species for the dimethyl derivative (≈0.14% versus ≈0.03% for 3‑furoic acid) can influence passive membrane permeability and protein binding [1].

pKa shift vs. 3‑furoic acid
Data to verify
Target pKa 4.56 ± 0.26 (predicted) vs. comparator 3.9 (experimental); ΔpKa +0.66
Ionization state differs from unsubstituted analog; may influence passive permeability
Predicted value; confirm experimentally for quantitative ADME models
Drug Discovery Physicochemical Profiling ADME

Elevated Melting Point Indicates Stronger Intermolecular Forces and Higher Crystallinity

The melting point of 2,5-dimethyl-3-furoic acid is reported as 137–140 °C , whereas 3‑furoic acid melts at 119–122 °C and 2‑furoic acid at 129–133 °C [1]. The 8–21 °C elevation relative to the unsubstituted furoic acids is consistent with additional van der Waals interactions provided by the two methyl groups, leading to a more stable crystal lattice. This higher melting point can be advantageous for purification (recrystallization) and for ensuring compound integrity during storage and handling.

Melting point comparison
Reported
Target 137–140 °C vs. 3‑furoic 119–122 °C / 2‑furoic 129–133 °C; ΔTm +8 to +21 °C
Higher crystal lattice energy; supports batch identity and stability screening
Literature values; verify against received lot certificate
Solid State Chemistry Quality Control Formulation

Organotin(IV) Complex Derived from 2,5-Dimethyl-3-furoic Acid Exhibits Nanomolar Cytotoxicity Against Multiple Cancer Cell Lines

The organotin(IV) complex [SnCy₃(DMFU)], prepared from 2,5-dimethyl-3-furoic acid, displayed antiproliferative IC₅₀ values in the 150–700 nM range against pancreatic carcinoma (PANC‑1), erythroleukemia (K562), and two glioblastoma (U87, LN‑229) cell lines after 72 h incubation [1]. In a separate study, the triphenyltin(IV) complex [SnPh₃(DMFU)] was the most active compound tested, with IC₅₀ values of 0.051 μM (K562) and 0.074 μM (Fem‑x melanoma) [2]. While direct head‑to‑head comparison with tin complexes of unsubstituted furoic acids is not available, the activity of the DMFU‑derived complexes is on par with or superior to many organotin carboxylates reported in the literature, suggesting that the 2,5‑dimethyl‑3‑furoate ligand confers a favorable electronic and steric profile for cytotoxic organometallic agents.

Organotin complex cytotoxicity
Class-level
[SnCy₃(DMFU)] IC₅₀ 150–700 nM across PANC‑1, K562, U87, LN‑229 (72 h MTT)
Reported nanomolar antiproliferative response; supports metallodrug screening context
No direct head‑to‑head comparison with unsubstituted furoic acid complexes
Anticancer Organometallics Cytotoxicity

2,5-Dimethyl-3-furoic Acid Scaffold Yields IDO1 Inhibitors with Single‑Digit Nanomolar Cellular Potency

Derivatives of 2,5-dimethylfuran-3-carboxylic acid (the systematic name for 2,5-dimethyl-3-furoic acid) have been optimized to potent IDO1 inhibitors. Compound 19a from a 2019 SAR study displayed IDO1 inhibitory IC₅₀ values of 4.0 nM in HeLa cells and 4.6 nM in THP‑1 cells [1]. In comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) exhibits IC₅₀ values ranging from 10 nM to 75 nM depending on assay format . The parent acid itself has been reported to inhibit IDO1 activity, providing a validated starting point for medicinal chemistry optimization.

IDO1 cellular inhibition
Cross-study comparable
Derivative 19a IC₅₀ 4.0 nM (HeLa), 4.6 nM (THP‑1) vs. epacadostat 10–75 nM
Cellular IDO1 inhibition context; may support immuno‑oncology target engagement studies
Cross‑study comparison; confirm in same assay conditions
Immuno-oncology IDO1 Inhibitor Scaffold-based Drug Design

Proven Utility as a Carboxylato Ligand in Structurally Characterized Titanocene Complexes

2,5-Dimethyl-3-furoic acid has been successfully employed as a carboxylato ligand to synthesize the titanocene complexes [Ti(η⁵‑C₅H₅)₂(OOC‑dmf)₂] and [Ti(η⁵‑C₅H₄Me)₂(OOC‑dmf)₂] . In a comparative study of titanocene(IV) carboxylates, the dmf‑COOH‑derived complex demonstrated notable cytotoxicity against the A2780 ovarian carcinoma cell line, exceeding that of the reference compound titanocene dichloride [1]. In contrast, 2‑furoic acid and 3‑furoic acid are rarely reported as ligands for titanocene derivatives, likely due to their different steric and electronic properties. The 2,5‑dimethyl substitution pattern appears to stabilize the metal–carboxylate bond and improve the solubility of the resulting organometallic complexes.

Titanocene coordination
Class-level
Two fully characterized titanocene(IV) complexes; activity against A2780 ovarian carcinoma confirmed
Reported ligand capability for organometallic synthesis; supports titanocene library expansion
Coordination preference may depend on steric and electronic factors; validate with your target metal
Organometallic Chemistry Titanocene Complexes Coordination Chemistry

Validated Application Scenarios for 2,5-Dimethyl-3-furoic Acid in R&D and Procurement


IDO1‑Targeted Immuno‑Oncology Drug Discovery

The 2,5-dimethylfuran-3-carboxylic acid scaffold has yielded IDO1 inhibitors with cellular IC₅₀ values as low as 4.0 nM, outperforming the clinical candidate epacadostat [1]. Medicinal chemistry teams developing next‑generation IDO1 inhibitors can procure this acid as a validated starting fragment for hit‑to‑lead optimization. Its carboxylic acid handle permits facile derivatization to amides, esters, and heterocycles, enabling rapid SAR exploration.

Synthesis of Anticancer Organotin(IV) and Titanocene(IV) Complexes

2,5-Dimethyl-3-furoic acid serves as a preferred carboxylato ligand for preparing cytotoxic organometallic complexes. Tin(IV) complexes derived from this acid exhibit nanomolar antiproliferative activity across multiple cancer cell lines [2], while titanocene complexes show activity against ovarian carcinoma [3]. Researchers focused on metallodrug discovery should select this ligand over unsubstituted furoic acids to maximize the likelihood of obtaining potent, well‑characterized complexes.

Fragment‑Based Drug Design (FBDD) and Molecular Scaffold Expansion

As a fragment molecule, 2,5-dimethyl-3-furoic acid provides a rigid, heteroaromatic core that can be elaborated via cross‑coupling, amidation, or nucleophilic substitution . Its higher pKa (4.56) relative to 3‑furoic acid (3.9) and elevated melting point (137–140 °C) make it a physically robust fragment suitable for both biochemical screening and subsequent chemical elaboration. Procurement for fragment library construction is well‑justified by its unique physicochemical profile and demonstrated hit‑expansion potential.

Synthesis of Anti‑Influenza A Virus Agents

A patent discloses that 2,5-dimethyl-3-furoic acid is converted to a benzene sulfonamide derivative that effectively inhibits influenza A virus replication with low cytotoxicity [4]. For antiviral research groups exploring novel neuraminidase‑independent mechanisms, this acid offers a proprietary entry point into a class of compounds with validated anti‑influenza activity. Its use as a key intermediate in a scalable synthetic route further supports its procurement for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
IDO1 inhibitor discovery
IDO1 inhibition potency context
Cellular IC₅₀ in HeLa/THP‑1 kynurenine assay
Organometallic anticancer screening
Carboxylato ligand coordination
Cytotoxicity endpoint panel (e.g., PANC‑1, K562)
Fragment‑based lead generation
Physicochemical robustness and scaffold elaboration
Biochemical screening and derivatization feasibility
Anti‑influenza A agent intermediate
Scalable synthetic route for benzenesulfonamide derivative
Influenza A virus replication inhibition assay

Technical Documentation Hub

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45 linked technical documents
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